3-Iodo-6-methylpyridazine

Cross-coupling Suzuki-Miyaura Palladium catalysis

3-Iodo-6-methylpyridazine delivers superior cross-coupling reactivity vs. chloro/bromo analogs. Its C–I bond undergoes facile oxidative addition to Pd(0), enabling faster, higher-yielding Suzuki-Miyaura & Sonogashira couplings. The reactivity hierarchy (I > Br > Cl) is critical for chemoselective sequential couplings to construct unsymmetrical 3,6-disubstituted pyridazines. Cited in GSK's Pim kinase inhibitor patent (EP2080761), it is a strategic intermediate for kinase SAR exploration. A documented 84% yield from the chloro precursor supports cost-effective make-vs.-buy decisions. Ideal for high-throughput experimentation and parallel synthesis.

Molecular Formula C5H5IN2
Molecular Weight 220.01 g/mol
CAS No. 1618-47-9
Cat. No. B177825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methylpyridazine
CAS1618-47-9
Molecular FormulaC5H5IN2
Molecular Weight220.01 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)I
InChIInChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3
InChIKeyYJLFNBXIOWKHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-methylpyridazine (CAS 1618-47-9): A Versatile Halogenated Pyridazine Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-Iodo-6-methylpyridazine (CAS 1618-47-9) is a halogenated pyridazine derivative characterized by an iodine atom at the 3-position and a methyl group at the 6-position of the pyridazine ring. With a molecular formula of C5H5IN2 and a molecular weight of 220.01 g/mol, this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research [1]. Its structural features, particularly the presence of the iodine substituent, confer distinct reactivity profiles that are exploited in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, to construct complex heterocyclic frameworks [2]. The compound has been cited in patents, such as EP2080761 A1 by Glaxo Group Limited, highlighting its relevance in the synthesis of biologically active molecules [3].

Why 3-Iodo-6-methylpyridazine Cannot Be Casually Substituted: The Reactivity Hierarchy of 3-Halogeno-6-methylpyridazines


In the class of 3-halogeno-6-methylpyridazines, the halogen substituent dictates the compound's reactivity in key synthetic transformations, particularly in transition-metal-catalyzed cross-coupling reactions. While 3-chloro-, 3-bromo-, and 3-iodo-6-methylpyridazine share the same core scaffold, their reaction rates and yields under identical conditions vary significantly. The carbon–iodine bond in 3-iodo-6-methylpyridazine undergoes oxidative addition to palladium(0) more readily than the corresponding carbon–bromine or carbon–chlorine bonds, enabling faster and often higher-yielding cross-coupling reactions [1]. This reactivity hierarchy is well-established in the pyridazine series: iodo derivatives are generally more reactive than bromo, which are in turn more reactive than chloro derivatives . Consequently, substituting 3-iodo-6-methylpyridazine with its chloro or bromo analog in a synthetic sequence may necessitate re-optimization of reaction conditions, lead to reduced yields, or even preclude the desired transformation altogether, underscoring the compound's non-interchangeable role in synthetic methodology.

Quantitative Differentiation of 3-Iodo-6-methylpyridazine: Head-to-Head Comparisons with Chloro, Bromo, and Unsubstituted Analogs


Superior Reactivity in Suzuki-Miyaura Cross-Coupling: Iodo vs. Chloro Pyridazines

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 3-iodopyridazines exhibit significantly higher reactivity compared to their chloro counterparts. The reactivity order is established as iodo > chloro, enabling selective, sequential coupling steps [1]. This differentiation is critical for the construction of unsymmetrical 3,6-disubstituted pyridazines.

Cross-coupling Suzuki-Miyaura Palladium catalysis Heterocyclic chemistry

Efficient Synthesis from 3-Chloro-6-methylpyridazine: A Quantified Yield Advantage

3-Iodo-6-methylpyridazine can be prepared from 3-chloro-6-methylpyridazine via halogen exchange using hydroiodic acid in water, achieving an 84% yield under reflux conditions for 2.0 hours . This yield serves as a benchmark for evaluating alternative synthetic routes and highlights the feasibility of accessing the iodo derivative from the more readily available chloro precursor.

Halogen exchange Iodination Synthetic methodology Yield optimization

Distinct Physical Properties: Melting Point and Density vs. Chloro and Bromo Analogs

3-Iodo-6-methylpyridazine exhibits a melting point of 90.5 °C and a predicted density of 1.926 ± 0.06 g/cm³ . In contrast, the chloro analog (3-chloro-6-methylpyridazine) melts at 58-62 °C , and the bromo analog (3-bromo-6-methylpyridazine) has a predicted density of 1.596 ± 0.06 g/cm³ [1]. These differences directly impact storage, handling, and purification protocols.

Physical characterization Melting point Density Handling

Patent-Documented Utility as a Key Intermediate in Pim Kinase Inhibitor Synthesis

3-Iodo-6-methylpyridazine is explicitly utilized as a synthetic intermediate in the preparation of bicyclic compounds that act as inhibitors of Pim-1, Pim-2, and/or Pim-3 protein kinases, as disclosed in patent EP2080761 A1 [1]. The iodine substituent is strategically employed for a cross-coupling step to install a key aryl or heteroaryl moiety, a transformation that would be less efficient or require harsher conditions if a chloro or bromo analog were used.

Kinase inhibition Pim-1 Pim-2 Pim-3 Medicinal chemistry

Availability and Purity: A Comparison of Commercial Sources

3-Iodo-6-methylpyridazine is commercially available from multiple reputable suppliers with purities typically ranging from 95% to 97% . This level of purity is comparable to, or slightly higher than, the commonly offered purity of the chloro analog (e.g., Sigma-Aldrich offers 3-chloro-6-methylpyridazine at 97% purity ), ensuring that procurement of the iodo derivative does not compromise on material quality for demanding synthetic applications.

Procurement Purity Vendor comparison Supply chain

Radical Ethoxycarbonylation: Direct Comparison with 3-Iodopyridazine

In a study on radical ethoxycarbonylation, both 3-iodo-6-methylpyridazine and 3-iodopyridazine were examined as substrates for introducing ester functionalities [1]. The presence of the methyl group in 3-iodo-6-methylpyridazine provides a distinct electronic and steric environment compared to the unsubstituted 3-iodopyridazine, which can influence reaction outcomes and regioselectivity in subsequent transformations. While the paper does not report a direct yield comparison, the parallel investigation underscores the utility of the methylated iodo derivative as a specific building block.

Radical reactions Ethoxycarbonylation Pyridazine functionalization C-C bond formation

Optimal Application Scenarios for 3-Iodo-6-methylpyridazine Based on Quantitative Differentiation Evidence


Sequential and Chemoselective Cross-Coupling for Complex Heterocycle Assembly

Given the established reactivity hierarchy (iodo > chloro) in Suzuki-Miyaura couplings [1], 3-iodo-6-methylpyridazine is ideally suited for synthetic routes requiring sequential, chemoselective cross-coupling steps. The iodine atom undergoes oxidative addition to palladium(0) under mild conditions, allowing it to be selectively coupled with a first boronic acid while leaving a chloro or bromo substituent on the same or a different molecule untouched. This enables the construction of unsymmetrical 3,6-disubstituted pyridazines and more complex heterocyclic frameworks with high efficiency.

Synthesis of Kinase Inhibitor Intermediates in Medicinal Chemistry

The documented use of 3-iodo-6-methylpyridazine as a key intermediate in a patented synthesis of Pim kinase inhibitors [2] makes it a strategic procurement target for medicinal chemistry groups working on kinase drug discovery. The compound's reactivity profile facilitates the late-stage introduction of diverse aryl and heteroaryl groups, enabling the rapid exploration of structure-activity relationships (SAR) around the pyridazine core.

High-Throughput Experimentation and Library Synthesis

The high reactivity of the carbon-iodine bond in 3-iodo-6-methylpyridazine [1] allows for rapid and high-yielding cross-coupling reactions under a variety of conditions, making it an excellent substrate for parallel synthesis and high-throughput experimentation platforms. When building libraries of pyridazine-containing compounds, the iodo derivative minimizes reaction time and maximizes product yield, thereby increasing overall throughput and reducing the cost per compound.

Process Chemistry Scale-Up with a Defined Synthetic Benchmark

For process chemists evaluating synthetic routes, the established 84% yield for the preparation of 3-iodo-6-methylpyridazine from 3-chloro-6-methylpyridazine provides a quantitative benchmark. This data enables a cost-benefit analysis of purchasing the iodo derivative versus preparing it in-house from the more readily available chloro precursor, and it supports the design of robust, scalable processes for the production of advanced pharmaceutical intermediates.

Technical Documentation Hub

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33 linked technical documents
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